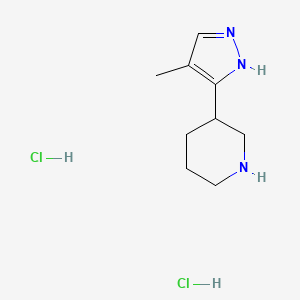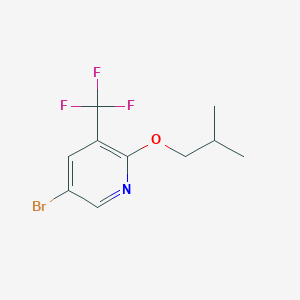
5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine
Descripción general
Descripción
“5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C9H12BrNO . It is also known by its synonyms “5-Bromo-2-isobutoxypyridine” and "Pyridine, 5-bromo-2-(2-methylpropoxy)-" .
Synthesis Analysis
The synthesis of “5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine” involves a mixture of cesium carbonate, 5-bromo-2-fluoropyridine, and 2-methylpropan-1-ol in DMSO. This mixture is stirred at 120 °C for 18 hours. The reaction is then diluted with water and extracted with diethyl ether three times .Molecular Structure Analysis
The molecular weight of “5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine” is 230.1 . The MDL Number is MFCD14652089 .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine: is a versatile intermediate in organic synthesis. It can be used to construct a variety of bioactive molecules, including pharmaceuticals and agrochemicals. Its bromine atom is a reactive site that can undergo further transformations, such as Suzuki coupling, to create complex structures found in biologically active compounds .
Material Science
In material science, this compound can contribute to the development of novel materials with specific electronic properties. The presence of a trifluoromethyl group can influence the electron distribution within a molecule, which is crucial for designing organic semiconductors used in solar cells and light-emitting diodes (LEDs) .
Environmental Science
The compound’s reactivity and structural features make it a candidate for environmental remediation research. Scientists can explore its use in the synthesis of sensors that detect environmental pollutants or in the creation of degradation-resistant materials .
Chemical Synthesis
This pyridine derivative is a valuable building block in chemical synthesis. It can be used to create a wide range of chemicals, including those that have applications in dyes, pigments, and corrosion inhibitors. Its ability to participate in various chemical reactions makes it a compound of interest for synthetic chemists .
Biochemistry Research
In biochemistry, researchers can utilize this compound to study pyridine-based enzyme inhibitors. The trifluoromethyl group, in particular, is known to improve the binding affinity of small molecules to enzymes, making it a useful moiety in the design of enzyme inhibitors .
Pharmacology
Pharmacologically, the compound can be investigated for its potential use in drug discovery. Its structural features may allow it to interact with biological targets, leading to the development of new medications. The compound’s properties could be harnessed to improve drug delivery systems or to enhance the pharmacokinetic profile of therapeutic agents .
Propiedades
IUPAC Name |
5-bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO/c1-6(2)5-16-9-8(10(12,13)14)3-7(11)4-15-9/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRFENGLLLARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







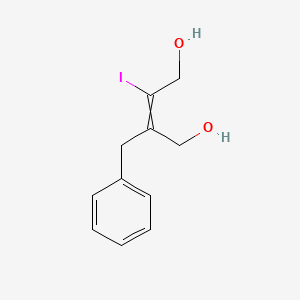

![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic Acid Pinacol Ester](/img/structure/B1414229.png)
![Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-](/img/structure/B1414230.png)
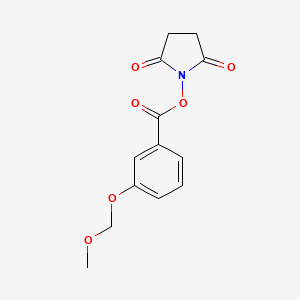
![1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-](/img/structure/B1414232.png)
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one](/img/structure/B1414236.png)
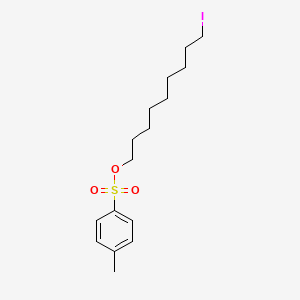
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)
